![molecular formula C10H11N5O B14872976 6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one](/img/structure/B14872976.png)
6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one
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Overview
Description
6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with phenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted triazine compounds.
Scientific Research Applications
6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-(2-phenylhydrazinyl)pyridine: This compound shares a similar hydrazine group and can undergo similar chemical reactions.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
6-methyl-5-(2-phenylhydrazinyl)-1,2,4-triazin-3(2H)-one is unique due to its specific triazine structure and the presence of the phenylhydrazinyl group
Properties
Molecular Formula |
C10H11N5O |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-methyl-5-(2-phenylhydrazinyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O/c1-7-9(11-10(16)15-12-7)14-13-8-5-3-2-4-6-8/h2-6,13H,1H3,(H2,11,14,15,16) |
InChI Key |
UYMNUZQCTBOLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N=C1NNC2=CC=CC=C2 |
Origin of Product |
United States |
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